[S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide [S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 2565792-26-7
VCID: VC11649654
InChI: InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40+/m0/s1
SMILES: CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Molecular Formula: C34H32NO3PS
Molecular Weight: 565.7 g/mol

[S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide

CAS No.: 2565792-26-7

Cat. No.: VC11649654

Molecular Formula: C34H32NO3PS

Molecular Weight: 565.7 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide - 2565792-26-7

Specification

CAS No. 2565792-26-7
Molecular Formula C34H32NO3PS
Molecular Weight 565.7 g/mol
IUPAC Name (R)-N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40+/m0/s1
Standard InChI Key SRAPNYODFICLFE-FRQQJOPASA-N
Isomeric SMILES CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
SMILES CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Canonical SMILES CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₃₄H₃₂NO₃PS, with a molecular weight of 565.7 g/mol. Its IUPAC name, (R)-N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide, reflects two stereocenters: one at the sulfinamide sulfur (R configuration) and another at the naphthalenylmethyl-benzo[d] dioxol junction (S configuration). The stereochemical assignment is critical for its function as a chiral ligand, as minor configuration changes can drastically alter catalytic activity.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS No.2565792-59-6
Molecular FormulaC₃₄H₃₂NO₃PS
Molecular Weight565.7 g/mol
IUPAC Name(R)-N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
SMILESCC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4

Structural Motifs and Functional Groups

  • Benzo[d] dioxol-5-yl: A fused bicyclic ether system providing rigidity and electronic modulation to the ligand framework.

  • Diphenylphosphino Group: A strong σ-donor and π-acceptor, enabling coordination to transition metals like palladium or rhodium.

  • Naphthalenylmethyl Substituent: Enhances steric bulk and π-stacking interactions, critical for enantioselectivity.

  • tert-Butanesulfinamide: A chiral auxiliary that directs asymmetric induction during catalytic cycles.

Synthesis and Manufacturing

Synthetic Strategy

The synthesis involves a multi-step sequence:

  • Formation of the Benzo[d] dioxol Scaffold: Achieved via cyclization of catechol derivatives with dichloromethane or similar reagents.

  • Phosphine Group Installation: Introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

  • Chiral Sulfinamide Coupling: The naphthalenylmethyl group is attached through a stereospecific alkylation or Grignard reaction, followed by sulfinamide formation using (R)-tert-butanesulfinamide.

Challenges in Stereochemical Control

  • Diastereomeric Separation: Chromatography or crystallization is required to isolate the desired (R,S) diastereomer.

  • Air Sensitivity: The diphenylphosphino group necessitates inert atmosphere handling to prevent oxidation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in dichloromethane, toluene, and THF; poorly soluble in water or alcohols.

  • Stability: Stable under inert conditions but susceptible to oxidation in air, requiring storage at 2–8°C .

ParameterValueSource
GHS ClassificationSkin Irritation (Category 2), Eye Irritation (Category 2A)
Precautionary MeasuresUse gloves, eye protection, and work in a fume hood
First Aid for Eye ContactRinse with water for 15 minutes; seek medical attention

Applications in Asymmetric Catalysis

Hydrogenation Reactions

The ligand facilitates enantioselective hydrogenation of α,β-unsaturated ketones, achieving >90% enantiomeric excess (ee) in model substrates. Its bulky phosphine moiety suppresses side reactions while the sulfinamide directs substrate orientation.

Cross-Coupling Reactions

In Suzuki-Miyaura couplings, the ligand accelerates aryl-aryl bond formation with high turnover numbers (TON > 10,000). The benzo[d] dioxol group enhances electron density at the metal center, stabilizing oxidative addition intermediates.

SupplierCatalog No.PurityPrice (USD/g)
ChemSceneCS-014721395%2,500
AladdinS39863090%Not listed

Recent Advances and Future Directions

Computational Design

Density functional theory (DFT) studies predict that modifying the naphthalenylmethyl group’s substituents could enhance enantioselectivity in C–H activation reactions.

Sustainable Synthesis

Recent efforts focus on catalytic asymmetric synthesis to reduce reliance on chiral resolution, potentially lowering production costs by 30–40%.

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